molecular formula C8H10N2O2S B14874689 3-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide

3-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B14874689
M. Wt: 198.24 g/mol
InChI Key: RGLIAJMGRTYQRD-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide is an organic compound that belongs to the class of thiadiazolidines This compound is characterized by a thiadiazolidine ring with a phenyl group attached to the third carbon and two oxygen atoms bonded to the sulfur atom, forming a dioxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of phenylhydrazine with sulfur dioxide and an appropriate oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which cyclizes to form the thiadiazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide to its corresponding thiadiazolidine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiadiazolidine.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing into its potential as an anticancer agent, with studies showing it can inhibit the proliferation of certain cancer cells.

    Industry: It is used in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, which is why it shows potential as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide
  • 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide
  • 1,2,5-Thiadiazolidin-3-one-1,1-dioxide

Uniqueness

3-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group This structure imparts distinct chemical reactivity and biological activity compared to other thiadiazolidine derivatives

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-phenyl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C8H10N2O2S/c11-13(12)9-6-8(10-13)7-4-2-1-3-5-7/h1-5,8-10H,6H2

InChI Key

RGLIAJMGRTYQRD-UHFFFAOYSA-N

Canonical SMILES

C1C(NS(=O)(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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